S-Hexadecyl 4-methylbenzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Hexadecyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C23H40O2S2. It is a derivative of benzenesulfonothioate, where the sulfonothioate group is attached to a hexadecyl chain and a 4-methylbenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecyl 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with hexadecyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Preparation of Sodium 4-methylbenzenesulfonothioate:
- Sodium 4-methylbenzenesulfonothioate is prepared by reacting 4-methylbenzenesulfonyl chloride with sodium sulfide in an aqueous medium.
- The reaction mixture is stirred at room temperature until the formation of the sodium salt is complete.
-
Reaction with Hexadecyl Halides:
- The sodium 4-methylbenzenesulfonothioate is then reacted with hexadecyl halides (e.g., hexadecyl bromide) in an organic solvent such as dichloromethane.
- The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.
- The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: S-Hexadecyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
- The reaction typically occurs under mild conditions and results in the formation of S-Hexadecyl 4-methylbenzenesulfonyl sulfone.
-
Reduction:
- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
- This reaction leads to the formation of the corresponding thiol derivative.
-
Substitution:
- The sulfonothioate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
- These reactions are typically carried out in polar solvents under mild conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, room temperature.
Major Products Formed:
Oxidation: S-Hexadecyl 4-methylbenzenesulfonyl sulfone.
Reduction: S-Hexadecyl 4-methylbenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- S-Hexadecyl 4-methylbenzenesulfonothioate is used as a reagent in organic synthesis for the preparation of sulfonothioate derivatives.
- It serves as a precursor for the synthesis of complex molecules with potential biological activity.
Biology:
- The compound is studied for its potential antimicrobial properties.
- It is used in the development of novel bioactive molecules for pharmaceutical applications.
Medicine:
- Research is ongoing to explore the compound’s potential as an anti-inflammatory agent.
- It is investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry:
- This compound is used in the formulation of specialty chemicals and surfactants.
- It finds applications in the production of lubricants and emulsifiers .
Mechanism of Action
The mechanism of action of S-Hexadecyl 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets and pathways. The compound’s sulfonothioate group is known to interact with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, thereby exerting its biological effects. The hexadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
S-Hexadecyl 4-methylbenzenesulfonate: Similar structure but lacks the thioate group.
S-Hexadecyl benzenesulfonothioate: Similar structure but without the methyl group on the benzene ring.
S-Octadecyl 4-methylbenzenesulfonothioate: Similar structure but with a longer alkyl chain.
Uniqueness:
- S-Hexadecyl 4-methylbenzenesulfonothioate is unique due to the presence of both the hexadecyl chain and the 4-methylbenzenesulfonothioate group.
- The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H40O2S2 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
hexadecan-2-yloxy-(4-methylphenyl)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C23H40O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22(3)25-27(24,26)23-19-17-21(2)18-20-23/h17-20,22H,4-16H2,1-3H3 |
InChI Key |
SQJMTGSTKFQQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)OS(=O)(=S)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.